cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
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Overview
Description
cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole: is a chemical compound with the molecular formula C9H15N It is a member of the isoindole family, characterized by a bicyclic structure containing a nitrogen atom
Scientific Research Applications
cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reduction of a precursor compound followed by cyclization to form the desired isoindole structure . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and solvents like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The nitrogen atom in the isoindole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and other cellular functions .
Comparison with Similar Compounds
- 1-Methyl-2,3,3a,4,7,7a-hexahydro-1H-indene
- 3-Methyl-cis-3a,4,7,7a-tetrahydroindan
Comparison: cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is unique due to its specific substitution pattern and the presence of a nitrogen atom in the ring structure. This distinguishes it from similar compounds like 1-Methyl-2,3,3a,4,7,7a-hexahydro-1H-indene, which lacks the nitrogen atom, and 3-Methyl-cis-3a,4,7,7a-tetrahydroindan, which has a different ring structure .
Properties
IUPAC Name |
(3aR,7aS)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-7-2-3-8-5-10-6-9(8)4-7/h2,8-10H,3-6H2,1H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBKKDSRBCCWSP-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CNCC2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2CNC[C@@H]2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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